3-Aminopropane-1-sulfonamide

Descripción

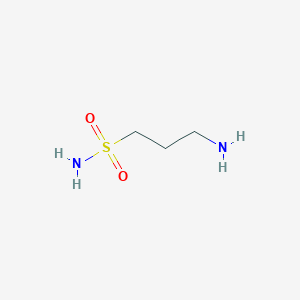

Structure

3D Structure

Propiedades

IUPAC Name |

3-aminopropane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N2O2S/c4-2-1-3-8(5,6)7/h1-4H2,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNGRYJSFEVUFBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Aminopropane-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents with antibacterial, anti-inflammatory, and anticancer properties.[1][2] 3-Aminopropane-1-sulfonamide, a simple aliphatic sulfonamide, represents a versatile chemical scaffold. Its bifunctional nature, possessing both a primary amine and a sulfonamide group, makes it an intriguing building block for the synthesis of novel compounds in drug discovery. This guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, spectral characteristics, reactivity, and potential applications, to support its use in research and development.

Chemical and Physical Properties

This compound is a polar aliphatic compound. While extensive experimental data is not widely published, its fundamental properties can be summarized and predicted based on its structure and data from chemical suppliers.

| Property | Value | Source |

| CAS Number | 74494-51-2 | [3] |

| Molecular Formula | C₃H₁₀N₂O₂S | [4] |

| Molecular Weight | 138.19 g/mol | [4] |

| Predicted Density | 1.3±0.1 g/cm³ | [3] |

| Predicted Boiling Point | 302.2±44.0 °C at 760 mmHg | [3] |

| Predicted Flash Point | 136.6±28.4 °C | [3] |

| Predicted LogP | -1.64 | [3] |

| Appearance | Solid | Predicted |

| Solubility | Expected to be soluble in water and polar organic solvents. | Predicted |

Synthesis of this compound

A logical approach would be the reaction of 3-chloropropane-1-sulfonyl chloride with an excess of ammonia. The excess ammonia serves both as the nucleophile and the base to neutralize the hydrogen chloride byproduct.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical)

-

Reaction Setup: A solution of 3-chloropropane-1-sulfonyl chloride in a suitable inert solvent (e.g., dichloromethane) is prepared in a reaction vessel equipped with a stirring mechanism and cooled in an ice bath to 0 °C.

-

Addition of Ammonia: An excess of cooled, concentrated aqueous ammonia or gaseous ammonia is slowly added to the stirred solution. The use of excess ammonia is crucial to drive the reaction to completion and neutralize the HCl formed.

-

Reaction Progression: The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours to ensure complete conversion.

-

Work-up and Isolation: The reaction mixture is then quenched with water. The organic layer is separated, and the aqueous layer is extracted multiple times with an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography to yield pure this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show three distinct signals corresponding to the three methylene groups.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H₂N-CH₂ - | ~2.8 - 3.0 | Triplet | 2H |

| -CH₂-CH₂ -CH₂- | ~1.8 - 2.0 | Quintet | 2H |

| -CH₂ -SO₂NH₂ | ~3.1 - 3.3 | Triplet | 2H |

| H₂ N- | Broad singlet | 2H | |

| -SO₂NH₂ | Broad singlet | 2H |

Chemical shifts are estimates and can vary based on the solvent and concentration.[6]

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum is expected to show three signals for the three carbon atoms in the propane chain.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| H₂N-C H₂- | ~35 - 40 |

| -CH₂-C H₂-CH₂- | ~25 - 30 |

| -C H₂-SO₂NH₂ | ~50 - 55 |

These are approximate chemical shifts.[7]

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by absorption bands corresponding to the N-H and S=O bonds.

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| N-H (amine) | Symmetric & Asymmetric stretch | 3300 - 3500 (two bands) |

| N-H (sulfonamide) | Stretch | 3200 - 3400 (two bands) |

| C-H (aliphatic) | Stretch | 2850 - 2960 |

| N-H | Bend (scissoring) | 1590 - 1650 |

| S=O | Asymmetric stretch | 1300 - 1350 |

| S=O | Symmetric stretch | 1140 - 1180 |

Characteristic peaks for sulfonamides are the strong S=O stretching bands.[8]

Mass Spectrometry (MS) (Predicted)

In an electrospray ionization (ESI) mass spectrum, the compound is expected to show a prominent protonated molecular ion.

-

[M+H]⁺: m/z = 139.05

The fragmentation pattern upon collision-induced dissociation (CID) would likely involve the loss of small neutral molecules.

Caption: Predicted ESI-MS fragmentation of this compound.

The fragmentation of sulfonamides can be complex and may involve rearrangements.[5][9]

Chemical Reactivity

The reactivity of this compound is dictated by its two functional groups: the primary amine and the sulfonamide.

-

Primary Amine: The primary amino group is nucleophilic and basic. It can undergo a variety of reactions typical for aliphatic amines, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

-

Schiff Base Formation: Condensation with aldehydes and ketones.

-

Salt Formation: Reaction with acids to form ammonium salts.

-

-

Sulfonamide Group: The sulfonamide N-H protons are weakly acidic and can be deprotonated by strong bases. The sulfonamide group is generally stable but can be cleaved under harsh acidic or reductive conditions.

The presence of both a basic amino group and a weakly acidic sulfonamide group makes the molecule zwitterionic in nature under certain pH conditions.

Potential Applications in Drug Development

While there is a lack of specific biological data for this compound, its structure suggests several potential avenues for exploration in drug discovery. The sulfonamide moiety is a well-established pharmacophore with a broad range of biological activities.[2][10]

-

Scaffold for Library Synthesis: The primary amino group serves as a convenient handle for derivatization, allowing for the synthesis of a library of novel sulfonamide-containing compounds. These libraries can be screened for various biological activities.

-

Bioisosteric Replacement: The sulfonamide group can act as a bioisostere for other functional groups, such as carboxylic acids or amides, in known bioactive molecules to modulate their physicochemical and pharmacological properties.

-

Enzyme Inhibition: Many sulfonamides are known to be potent enzyme inhibitors, for example, of carbonic anhydrase.[1] Derivatives of this compound could be designed to target specific enzyme active sites.

Analytical Methodologies

Developing robust analytical methods is crucial for assessing the purity and quantifying this compound in various matrices.

High-Performance Liquid Chromatography (HPLC)

Due to its high polarity, reversed-phase HPLC of this compound can be challenging.

-

Stationary Phase: A polar-endcapped or polar-embedded C18 column, or a column designed for aqueous mobile phases, would be a suitable starting point. Hydrophilic interaction liquid chromatography (HILIC) is another powerful technique for retaining and separating highly polar compounds.[11][12]

-

Mobile Phase: A typical mobile phase would consist of a mixture of water and a polar organic solvent like acetonitrile or methanol, with a buffer to control the pH.

-

Detection: As the molecule lacks a strong chromophore, UV detection at low wavelengths (e.g., <210 nm) may be possible. More sensitive and specific detection can be achieved with a mass spectrometer (LC-MS) or by pre-column derivatization with a UV-active or fluorescent tag.[13]

Gas Chromatography (GC)

Direct GC analysis of this compound is not feasible due to its low volatility and polar nature. However, GC analysis can be performed after derivatization of the polar functional groups to increase volatility.

-

Derivatization: The primary amine and the sulfonamide group can be derivatized, for example, by silylation or acylation, to produce more volatile and thermally stable compounds suitable for GC analysis.[14]

Caption: General workflow for GC-MS analysis of this compound.

Safety and Handling

As with any chemical, this compound should be handled with appropriate safety precautions in a laboratory setting. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a simple yet versatile molecule with significant potential as a building block in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited in the public domain, this guide provides a solid foundation for researchers by outlining its predicted chemical properties, plausible synthetic routes, expected spectral characteristics, and appropriate analytical strategies. The bifunctional nature of this compound offers numerous possibilities for chemical modification, making it a valuable tool for the synthesis of novel sulfonamide derivatives with a wide range of potential therapeutic applications. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential.

References

- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 2. openaccesspub.org [openaccesspub.org]

- 3. CN1451652A - Process for preparing 3-amino propane sulfonic acid - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. mdpi.com [mdpi.com]

- 8. rsc.org [rsc.org]

- 9. Fragmentation pathways of deprotonated amide-sulfonamide CXCR4 inhibitors investigated by ESI-IT-MSn , ESI-Q-TOF-MS/MS and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ajchem-b.com [ajchem-b.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]

- 13. Comparison of the Retention of Aliphatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Modifiers of the Binary Eluent - PMC [pmc.ncbi.nlm.nih.gov]

- 14. GC-NICI-MS analysis of acetazolamide and other sulfonamide (R-SO2-NH2) drugs as pentafluorobenzyl derivatives [R-SO2-N(PFB)2] and quantification of pharmacological acetazolamide in human urine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Aminopropane-1-sulfonamide

CAS Number: 74494-51-2

Prepared by: Gemini, Senior Application Scientist

Disclaimer: This document provides a comprehensive overview based on established principles of organic chemistry and spectroscopy. Due to the limited availability of published experimental data specific to 3-Aminopropane-1-sulfonamide, certain sections, including the synthetic protocol and detailed biological activities, are presented as predictive models grounded in the known chemistry of related aliphatic sulfonamides.

Introduction

This compound is a bifunctional organic molecule featuring a primary aliphatic amine and a primary sulfonamide group. This unique combination of functional groups suggests its potential as a versatile building block in medicinal chemistry and materials science. The primary amine offers a nucleophilic center for a wide array of chemical modifications, while the sulfonamide moiety, a well-known pharmacophore, imparts specific physicochemical properties such as hydrogen bonding capabilities and metabolic stability.[1] This guide aims to provide researchers, scientists, and drug development professionals with a detailed technical understanding of its core properties, a plausible synthetic route, expected reactivity, and potential areas of application.

Physicochemical Properties

The fundamental properties of this compound are summarized below. It is important to note that some of these values are predicted through computational models and await experimental verification.[2]

| Property | Value | Source |

| CAS Number | 74494-51-2 | [2] |

| Molecular Formula | C₃H₁₀N₂O₂S | [2] |

| Molecular Weight | 138.19 g/mol | [2] |

| Physical Form | Solid (Predicted) | [3] |

| Boiling Point | 302.2 ± 44.0 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.3 ± 0.1 g/cm³ (Predicted) | [2] |

| LogP | -1.64 (Predicted) | [2] |

| Topological Polar Surface Area | 86.18 Ų | [4] |

| Hazard Statements | H302, H315, H319, H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation) | [3] |

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

A logical approach involves the reaction of a suitable starting material, 3-aminopropane-1-sulfonyl chloride hydrochloride, with ammonia. The sulfonyl chloride can be prepared from a precursor like 3-amino-1-propanol.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Theoretical)

Step 1: Synthesis of 3-Chloropropane-1-sulfonyl chloride

-

Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a dropping funnel, a reflux condenser with a gas outlet connected to a scrubber (containing NaOH solution), and a magnetic stirrer.

-

Reagents: Charge the flask with 3-amino-1-propanol. Cool the flask in an ice bath.

-

Reaction: Slowly add a mixture of thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) to the cooled solution via the dropping funnel with vigorous stirring. The reaction is highly exothermic and releases HCl gas.

-

Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux until the evolution of gas ceases. The excess reagents can be removed by distillation under reduced pressure. The crude 3-chloropropane-1-sulfonyl chloride is then purified by vacuum distillation.

Step 2: Synthesis of this compound

-

Reaction Setup: In a pressure-resistant vessel equipped with a magnetic stirrer, place the purified 3-chloropropane-1-sulfonyl chloride.

-

Reaction: Cool the vessel in an ice-salt bath and add a concentrated aqueous solution of ammonia. Seal the vessel and allow it to warm to room temperature. Stir the mixture for several hours.

-

Isolation: After the reaction is complete, vent the vessel carefully. The solvent and excess ammonia are removed under reduced pressure.

-

Purification: The resulting solid residue can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.

Chemical Reactivity

The reactivity of this compound is dictated by its two primary functional groups.

Caption: Reactivity map of this compound.

-

Amino Group: The primary amine is a potent nucleophile and a weak base. It is expected to undergo typical reactions of primary amines, such as acylation to form amides, alkylation, and condensation with aldehydes and ketones to form Schiff bases.

-

Sulfonamide Group: The N-H protons of the sulfonamide are weakly acidic and can be deprotonated by a strong base. The resulting anion can then be alkylated or arylated.[5] The sulfonamide group itself is generally stable to hydrolysis.

Spectroscopic Characterization (Predicted)

No published spectra for this compound are currently available. However, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.[6][7]

¹H NMR Spectroscopy

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0 - 7.5 | Singlet (broad) | 2H | SO₂NH₂ |

| ~3.1 - 3.3 | Triplet | 2H | CH₂ -SO₂NH₂ |

| ~2.8 - 3.0 | Triplet | 2H | CH₂ -NH₂ |

| ~1.8 - 2.0 | Quintet | 2H | CH₂-CH₂ -CH₂ |

| ~1.5 - 1.7 | Singlet (broad) | 2H | CH₂NH₂ |

¹³C NMR Spectroscopy

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~50 - 55 | C H₂-SO₂NH₂ |

| ~38 - 42 | C H₂-NH₂ |

| ~25 - 30 | CH₂-C H₂-CH₂ |

FT-IR Spectroscopy

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 | N-H Stretch | -NH₂ (amine and sulfonamide) |

| 2950 - 2850 | C-H Stretch | -CH₂- |

| ~1600 | N-H Bend (Scissoring) | -NH₂ |

| ~1350 | S=O Asymmetric Stretch | -SO₂- |

| ~1160 | S=O Symmetric Stretch | -SO₂- |

| ~910 | S-N Stretch | -SO₂-N- |

Mass Spectrometry

The electron ionization mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 138. Subsequent fragmentation would likely involve the loss of the amino group, the sulfonamide group, and cleavage of the propyl chain.

Potential Applications and Biological Activity

While there is no specific biological data for this compound, its structural features allow for informed speculation on its potential roles in drug discovery and development.

-

Scaffold for Drug Design: The bifunctional nature of this molecule makes it an attractive scaffold. The primary amine can be used as a handle to attach this molecule to other pharmacophores, while the sulfonamide group can interact with biological targets.

-

Carbonic Anhydrase Inhibition: Aliphatic sulfonamides have been investigated as inhibitors of carbonic anhydrase (CA), an enzyme family involved in various physiological processes.[8] It is plausible that this compound or its derivatives could exhibit inhibitory activity against certain CA isoforms.

-

Antibacterial Agents: Although most sulfonamide antibiotics are aromatic, some aliphatic sulfonamides have shown antimicrobial activity.[9] Screening of this compound against a panel of bacterial strains could be a worthwhile endeavor.

Caption: Workflow for exploring the therapeutic potential of this compound.

Analytical Methodologies

A general workflow for the analysis and characterization of synthesized this compound would involve a combination of chromatographic and spectroscopic techniques.

Caption: General analytical workflow for this compound.

High-performance liquid chromatography (HPLC) with a suitable detector (e.g., UV or ELSD) would be the method of choice for assessing the purity of the compound. Thin-layer chromatography (TLC) could be used for rapid reaction monitoring.

Conclusion

This compound is a simple yet intriguing molecule with untapped potential. While specific experimental data remains scarce, this guide provides a solid theoretical framework for its synthesis, reactivity, and characterization. Its dual functionality makes it a promising candidate for further investigation, particularly in the synthesis of novel bioactive compounds. Future research should focus on the experimental validation of the properties and protocols outlined in this document to fully elucidate the chemical and biological profile of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | CAS#:74494-51-2 | Chemsrc [chemsrc.com]

- 3. scbt.com [scbt.com]

- 4. 3-Amino-propane-1-sulfonic acid hydroxy-methyl-amide; hydrobromide | C4H12N2O3S | CID 44292547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Amino-1-propanesulfonic acid 97 3687-18-1 [sigmaaldrich.com]

- 6. rsc.org [rsc.org]

- 7. znaturforsch.com [znaturforsch.com]

- 8. A Combined in Silico and Structural Study Opens New Perspectives on Aliphatic Sulfonamides, a Still Poorly Investigated Class of CA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Current Perspectives on Biological Screening of Newly Synthetised Sulfanilamide Schiff Bases as Promising Antibacterial and Antibiofilm Agents - PMC [pmc.ncbi.nlm.nih.gov]

3-Aminopropane-1-sulfonamide molecular weight

An In-Depth Technical Guide to 3-Aminopropane-1-sulfonamide: Properties, Synthesis, and Therapeutic Context

Abstract

This technical guide provides a comprehensive overview of this compound, a molecule of interest to researchers in proteomics, medicinal chemistry, and drug development. The document delineates the fundamental physicochemical properties of the compound, including its precise molecular weight of 138.19 g/mol .[1] It further explores the established principles of sulfonamide synthesis to propose a viable manufacturing workflow. A significant portion of this guide is dedicated to contextualizing the potential applications of this compound by examining the broad therapeutic landscape of the sulfonamide class of drugs. To provide a tangible example of the potential of related structures, a case study on the structurally similar compound, Homotaurine (3-Amino-1-propanesulfonic acid), and its role in Alzheimer's disease research is presented. This guide is intended to serve as a foundational resource for scientists engaged in the exploration and utilization of novel sulfonamide-based compounds.

Introduction to the Sulfonamide Moiety and this compound

The Enduring Significance of Sulfonamides in Drug Discovery

The sulfonamide functional group (-SO₂NH₂) is a cornerstone of modern medicinal chemistry. Historically, sulfonamides, or "sulfa drugs," were the first class of synthetic antimicrobial agents to be widely used, revolutionizing the treatment of bacterial infections before the advent of penicillin.[2][3] Their utility, however, extends far beyond their antimicrobial origins. The sulfonamide moiety is a versatile pharmacophore found in drugs with a vast range of biological activities, including antiviral, antidiabetic, anticancer, and diuretic properties.[2][3] This versatility stems from its ability to act as a stable, hydrogen-bonding mimic of other functional groups, notably the carboxylate group, enabling it to interact with a wide array of biological targets such as enzymes and receptors.[2][4]

Structural Overview of this compound

This compound (CAS No. 74494-51-2) is a bifunctional organic molecule characterized by a terminal primary amine (-NH₂) and a sulfonamide group, separated by a flexible three-carbon propyl chain. This structure presents two key reactive/interactive sites, making it an intriguing building block for chemical synthesis and a candidate for biological screening. The primary amine offers a nucleophilic site for further chemical modification, while the sulfonamide group provides hydrogen bond donor and acceptor capabilities crucial for molecular recognition at biological targets.

Caption: Core attributes of this compound.

Physicochemical Profile

A thorough understanding of a compound's physicochemical properties is fundamental for its application in research and development, guiding decisions on solvent selection, formulation, and experimental design.

| Property | Value | Source |

| Molecular Formula | C₃H₁₀N₂O₂S | [1][5] |

| Molecular Weight | 138.19 g/mol (138.189 Exact Mass) | [1][5] |

| CAS Number | 74494-51-2 | [5] |

| Density | 1.3 ± 0.1 g/cm³ | [5] |

| Boiling Point | 302.2 ± 44.0 °C at 760 mmHg | [5] |

| Flash Point | 136.6 ± 28.4 °C | [5] |

| LogP | -1.64 | [5] |

| Appearance | Solid powder (typical for similar compounds) | [] |

| Solubility | Expected to be soluble in water and DMSO | [][7] |

The negative LogP value indicates a high degree of hydrophilicity, suggesting good solubility in polar solvents like water, which is consistent with the presence of both amino and sulfonamide groups capable of hydrogen bonding.

Synthesis and Characterization

While specific, scaled-up synthesis routes for this compound are not extensively detailed in public literature, a robust synthesis can be proposed based on well-established principles of sulfonamide chemistry.

Proposed Synthesis Workflow

The most common method for forming a sulfonamide bond is the reaction of a sulfonyl chloride with a primary or secondary amine. For this compound, a logical approach involves a two-step process starting from a protected aminopropanol or a related precursor, which is first converted to its sulfonyl chloride derivative and then reacted with ammonia.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Physicochemical Characterization

Upon synthesis, rigorous characterization is required to confirm the identity, purity, and properties of the final compound. This protocol outlines a standard workflow for this validation.

Objective: To verify the chemical structure and assess the purity of synthesized this compound.

Methodologies:

-

Purity Assessment via High-Performance Liquid Chromatography (HPLC):

-

Causality: HPLC is the gold standard for assessing the purity of small molecules. It separates the target compound from impurities, starting materials, and byproducts based on differential partitioning between a stationary and a mobile phase.

-

Procedure:

-

Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., water or DMSO).[7]

-

Use a C18 reverse-phase column.

-

Employ a gradient elution method with two mobile phases: (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.

-

Run a gradient from 5% B to 95% B over 15 minutes.

-

Monitor the eluent using a UV detector at 210 nm (as the compound lacks a strong chromophore).

-

Validation: A pure sample should yield a single major peak. Purity is calculated by integrating the area of this peak relative to the total peak area.

-

-

-

Structural Verification via Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR):

-

Causality: MS provides the molecular weight of the compound, while NMR spectroscopy elucidates its exact chemical structure by probing the environment of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

-

Procedure (MS):

-

Infuse a diluted sample into an electrospray ionization (ESI) mass spectrometer.

-

Acquire the spectrum in positive ion mode.

-

Validation: Look for a peak corresponding to the protonated molecule [M+H]⁺ at m/z 139.19.

-

-

Procedure (NMR):

-

Dissolve ~5-10 mg of the compound in a deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra.

-

Validation: The ¹H NMR spectrum should show distinct signals for the three methylene groups (-CH₂-) and the amine protons. The integration of these signals should correspond to the number of protons in each environment. The ¹³C NMR should show three distinct carbon signals.

-

-

Applications and Therapeutic Landscape

Broad-Spectrum Biological Activity of Sulfonamides

The sulfonamide class is a rich source of therapeutic agents. Their derivatives have been developed as:

-

Antimicrobial Agents: Effective against both Gram-positive and some Gram-negative bacteria.[4]

-

Anticancer Agents: Often by inhibiting enzymes crucial for cancer cell proliferation, such as carbonic anhydrases.[2][4]

-

Antiviral and Antifungal Agents: Demonstrating a wide spectrum of activity against various pathogens.[3]

-

Enzyme Inhibitors: Notably targeting carbonic anhydrase for applications in glaucoma and other conditions.[4]

Given this history, this compound serves as a valuable scaffold for combinatorial chemistry efforts aimed at discovering new drugs within these therapeutic areas.

Case Study: Homotaurine (3-Amino-1-propanesulfonic acid) in Alzheimer's Disease

To illustrate the therapeutic potential of a closely related structure, we examine Homotaurine (also known as Tramiprosate), which is 3-Amino-1-propanesulfonic acid .[7][8] This compound differs from our topic molecule only by having a sulfonic acid (-SO₃H) group instead of a sulfonamide (-SO₂NH₂).

Homotaurine has been investigated as a therapeutic agent for Alzheimer's disease.[9] Its mechanism of action is believed to involve the inhibition of the formation of toxic amyloid-β (Aβ) oligomers and fibrils, which are a pathological hallmark of the disease.[][9] It is thought to bind to soluble Aβ peptides, preventing their aggregation into neurotoxic plaques.

Caption: Mechanism of Homotaurine in preventing Aβ aggregation.

This case study highlights how a small molecule with an amino-propyl-sulfuryl structure can have significant biological effects, providing a strong rationale for investigating derivatives like this compound for similar or novel therapeutic applications.

Conclusion

This compound is a well-defined chemical entity with a molecular weight of 138.19 g/mol .[1] Its simple, bifunctional structure makes it an attractive starting point for synthetic chemistry programs. While direct therapeutic applications are not yet established, its membership in the pharmacologically prolific sulfonamide family suggests significant potential. The proven neuroprotective activity of its close analog, Homotaurine, provides a compelling rationale for its exploration in neurodegenerative disease research and other therapeutic areas where the sulfonamide moiety has demonstrated success. This guide provides the foundational knowledge—from physicochemical properties to synthesis and biological context—necessary for researchers to incorporate this promising molecule into their development pipelines.

References

- 1. scbt.com [scbt.com]

- 2. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 3. ajchem-b.com [ajchem-b.com]

- 4. pexacy.com [pexacy.com]

- 5. This compound | CAS#:74494-51-2 | Chemsrc [chemsrc.com]

- 7. 3-氨基-1-丙磺酸 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 8. 3687-18-1|3-Aminopropane-1-sulfonic acid|BLD Pharm [bldpharm.com]

- 9. CN108623501B - Isotopically enriched 3-amino-1-propanesulfonic acid derivatives and their use - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Structure Elucidation of 3-Aminopropane-1-sulfonamide

Abstract

The definitive assignment of a chemical structure is a cornerstone of chemical research and drug development. This guide provides a comprehensive, technically-grounded framework for the structure elucidation of 3-aminopropane-1-sulfonamide (C₃H₁₀N₂O₂S), a molecule featuring both a primary amine and a sulfonamide functional group.[1][2] By integrating data from mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography, this document serves as a practical manual for researchers. It moves beyond a mere listing of techniques to explain the causal logic behind experimental choices, ensuring a self-validating and robust analytical workflow.

Introduction: The Imperative for Unambiguous Characterization

This compound is a small organic molecule containing a flexible propyl chain flanked by two key functional groups: a basic primary amine and an acidic sulfonamide. This bifunctional nature makes it an interesting scaffold in medicinal chemistry and materials science. Analogs such as 3-amino-1-propanesulfonic acid (Homotaurine) are investigated for their roles in neuroscience, particularly in relation to amyloid-beta related diseases.[3][4]

Accurate structure elucidation is non-negotiable. It confirms the outcome of a synthesis, enables the interpretation of biological activity, and is a prerequisite for intellectual property claims and regulatory submission. This guide presents a multi-technique, orthogonal approach to confidently establish the identity and connectivity of this compound.

Integrated Analytical Strategy

No single technique provides a complete structural picture. A synergistic approach, where the outputs of different experiments corroborate one another, is the gold standard. The workflow outlined below represents a logical progression from confirming molecular weight to mapping atomic connectivity and, finally, determining three-dimensional arrangement.

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: Determining the Molecular Formula

Mass spectrometry (MS) is the first-line technique to determine the molecular weight (MW) of a compound and gain initial structural insights through fragmentation analysis. Electrospray ionization (ESI) is the preferred method for a polar molecule like this compound, as it is a "soft" ionization technique that typically yields the protonated molecular ion with minimal in-source fragmentation.[5]

Expected Data & Interpretation

The molecular formula C₃H₁₀N₂O₂S gives a monoisotopic mass of approximately 138.05 Da.[1]

-

Full Scan (Positive ESI Mode): The primary ion expected is the protonated molecule, [M+H]⁺, at m/z 139.05. The presence of two nitrogen atoms adheres to the "nitrogen rule," which states that a compound with an even number of nitrogen atoms will have an even nominal molecular weight.[6]

-

Tandem MS (MS/MS): Collision-induced dissociation (CID) of the parent ion (m/z 139.05) provides structural fragments. The fragmentation of sulfonamides can be complex, sometimes involving rearrangements.[7][8] Key expected fragmentation pathways for this compound include:

Caption: Predicted ESI-MS/MS fragmentation pathways.

Experimental Protocol: ESI-MS/MS

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 mixture of HPLC-grade acetonitrile and water containing 0.1% formic acid to facilitate protonation.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

-

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Full Scan Acquisition (MS1): Acquire data in positive ion mode over a mass range of m/z 50-500 to identify the [M+H]⁺ ion.

-

Tandem MS Acquisition (MS2): Select the [M+H]⁺ ion (m/z 139.05) for collision-induced dissociation (CID) using argon as the collision gas. Ramp the collision energy (e.g., 10-40 eV) to observe a range of fragment ions.

-

Data Analysis: Use software to calculate the elemental composition of the parent and fragment ions, comparing the measured accurate mass to the theoretical mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D experiments provides unambiguous evidence of atomic connectivity.

¹H NMR Spectroscopy: Mapping the Protons

¹H NMR provides information on the number of distinct proton environments, their chemical shifts (indicating the electronic environment), and their coupling patterns (indicating neighboring protons).

Predicted ¹H NMR Spectrum (in D₂O): The use of D₂O as a solvent will cause the exchangeable protons on the -NH₂ groups to be replaced with deuterium, simplifying the spectrum by removing their signals.

| Protons (Position) | Predicted δ (ppm) | Multiplicity | Coupling (J) | Integration |

| H-1 (-CH₂ -NH₂) | ~3.10 | Triplet (t) | ~7.5 Hz | 2H |

| H-2 (-CH₂-CH₂ -CH₂-) | ~2.05 | Quintet (quin) | ~7.5 Hz | 2H |

| H-3 (-CH₂ -SO₂NH₂) | ~3.25 | Triplet (t) | ~7.5 Hz | 2H |

Note: Chemical shift predictions can be performed using various software tools or databases and are highly dependent on solvent and pH.[11][12][13]

¹³C NMR Spectroscopy: The Carbon Skeleton

Proton-decoupled ¹³C NMR reveals the number of chemically non-equivalent carbon atoms. Due to the low natural abundance of ¹³C (1.1%), these experiments require more sample or longer acquisition times than ¹H NMR.[14]

Predicted ¹³C NMR Spectrum (in D₂O): The chemical shifts are influenced by proximity to electronegative atoms (N, O, S).[15]

| Carbon (Position) | Predicted δ (ppm) |

| C-1 (C H₂-NH₂) | ~38 |

| C-2 (-CH₂-C H₂-CH₂-) | ~25 |

| C-3 (C H₂-SO₂NH₂) | ~50 |

2D NMR: Connecting the Pieces

2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for confirming the assignments made from 1D spectra.

-

COSY: Shows correlations between protons that are coupled to each other (typically over 2-3 bonds). For this compound, we expect to see a cross-peak between the H-1 and H-2 signals, and another between the H-2 and H-3 signals, confirming the propyl chain connectivity.

-

HSQC: Shows correlations between protons and the carbons they are directly attached to. This experiment would definitively link the proton at ~3.10 ppm to the carbon at ~38 ppm (C-1), the proton at ~2.05 ppm to the carbon at ~25 ppm (C-2), and so on.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a clean, high-quality 5 mm NMR tube.[16][17][18] The optimal sample height is typically around 4-5 cm.[19]

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

Data Acquisition:

-

Acquire a standard 1D ¹H spectrum.

-

Acquire a proton-decoupled 1D ¹³C spectrum.

-

Acquire a 2D ¹H-¹H COSY spectrum.

-

Acquire a 2D ¹H-¹³C HSQC spectrum.

-

-

Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak.

X-Ray Crystallography: The Definitive Structure

While MS and NMR provide powerful evidence for the structure in solution, single-crystal X-ray diffraction (SC-XRD) provides the absolute, unambiguous three-dimensional structure of a molecule in the solid state.[20][21] It is considered the "gold standard" for structure determination.[22]

The primary challenge is often growing a single crystal of sufficient quality. Many small, flexible molecules can be difficult to crystallize.[23]

Experimental Protocol: SC-XRD

-

Crystal Growth: Attempt to grow single crystals from the purified compound. Common techniques include:

-

Slow evaporation of a saturated solution.

-

Vapor diffusion (e.g., diffusing a poor solvent into a solution of the compound in a good solvent).

-

Cooling of a saturated solution.

-

A screening of various solvents and solvent mixtures is typically required.

-

-

Crystal Mounting: Mount a suitable single crystal (typically 0.1-0.3 mm in size) on a goniometer head.

-

Data Collection: Place the crystal in a stream of cold nitrogen (e.g., 100 K) on an X-ray diffractometer. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

-

Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map of the unit cell. From this map, the positions of the atoms are determined (structure solution) and their positions and thermal parameters are optimized to best fit the experimental data (structure refinement).

-

Data Analysis: The final refined structure provides precise bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule in the crystal lattice.

Conclusion: A Self-Validating Approach

References

- 1. This compound | CAS#:74494-51-2 | Chemsrc [chemsrc.com]

- 2. scbt.com [scbt.com]

- 3. 3687-18-1|3-Aminopropane-1-sulfonic acid|BLD Pharm [bldpharm.com]

- 4. CN108623501B - Isotopically enriched 3-amino-1-propanesulfonic acid derivatives and their use - Google Patents [patents.google.com]

- 5. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 7. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Visualizer loader [nmrdb.org]

- 14. bhu.ac.in [bhu.ac.in]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 17. ocw.mit.edu [ocw.mit.edu]

- 18. scribd.com [scribd.com]

- 19. organomation.com [organomation.com]

- 20. excillum.com [excillum.com]

- 21. rigaku.com [rigaku.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

biological activity of 3-Aminopropane-1-sulfonamide

An In-Depth Technical Guide to the Biological Activity of 3-Aminopropane-1-sulfonamide (Tramiprosate/Homotaurine)

Executive Summary

This compound, more commonly known as Tramiprosate or Homotaurine, is a synthetic, orally administered small molecule with significant neuroprotective properties.[1][2] Structurally similar to the endogenous amino acid taurine, it has been extensively investigated for its therapeutic potential in neurodegenerative disorders, most notably Alzheimer's disease (AD).[1] This technical guide provides a comprehensive overview of the multifaceted biological activities of this compound, delving into its primary mechanism of action, preclinical and clinical evidence, pharmacokinetic profile, and key experimental protocols for its evaluation. The core therapeutic action of Tramiprosate lies in its ability to inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease.[3][4] By binding to soluble Aβ monomers, it prevents the formation of neurotoxic oligomers and subsequent fibrillar plaques.[3][5] While large-scale clinical trials did not meet primary endpoints in a broad AD population, compelling evidence from post-hoc analyses revealed significant cognitive and functional benefits in a genetically-defined subgroup of patients—APOE4/4 homozygotes.[4][5] This has reinvigorated interest in Tramiprosate and led to the development of an improved prodrug, ALZ-801, positioning it as a promising candidate for precision medicine in Alzheimer's therapy.[6][7] This guide serves as a resource for researchers, scientists, and drug development professionals engaged in the study of neurodegenerative diseases.

Part 1: The Molecular Mechanism of Action

The therapeutic effects of this compound are attributed to a combination of mechanisms, with its anti-amyloid aggregation activity being the most well-characterized.

Inhibition of Amyloid-Beta (Aβ) Aggregation

The prevailing hypothesis in Alzheimer's disease pathology centers on the neurotoxicity of aggregated amyloid-beta peptides. Tramiprosate directly intervenes at the initial stages of this pathological cascade.

-

Binding to Soluble Aβ Monomers: Tramiprosate is an Aβ anti-aggregation agent that selectively binds to soluble Aβ42 monomers.[3][5] This interaction is crucial as it occurs upstream before the formation of toxic oligomeric species.

-

Stabilization and Conformational Modulation: Through a multi-ligand interaction, Tramiprosate "envelopes" the Aβ42 monomer, stabilizing it in a conformation that is resistant to aggregation.[5][7][8] This prevents the misfolding and self-assembly of Aβ peptides that initiate the formation of oligomers and fibrils.[7][8]

-

Targeting Key Amino Acid Residues: Mechanistic studies using nuclear magnetic resonance (NMR) spectroscopy and molecular dynamics have identified the specific binding sites of Tramiprosate on the Aβ42 peptide. It interacts with the side chains of Lysine-16, Lysine-28, and Aspartate-23.[5][8] These residues are critical for the formation of the initial "seeds" for Aβ aggregation and are also implicated in its neuronal toxicity.[5][8]

The diagram below illustrates the inhibitory effect of Tramiprosate on the amyloid cascade.

Caption: Mechanism of Tramiprosate in inhibiting Aβ aggregation.

GABAergic Modulation

Beyond its primary anti-amyloid activity, this compound exhibits effects on the GABAergic system due to its structural similarity to the neurotransmitter γ-aminobutyric acid (GABA).[1][2][3]

-

GABA Receptor Interaction: In vitro studies have shown that Tramiprosate acts as a partial agonist at both GABA-A and GABA-B receptors.[1] At GABA-B receptors, it demonstrates low efficacy, potentially acting as an antagonist by displacing full agonists like GABA.[1]

-

Neuroprotective Implications: This GABAergic activity may contribute to its overall neuroprotective profile, potentially by modulating neuronal excitability and counteracting the excitotoxicity observed in AD.[3] Preclinical studies have shown it can inhibit Aβ42-induced extracellular signal-regulated protein kinases (ERK1/2) activation through a GABA-A-independent mechanism.[3]

Anti-Inflammatory Effects

Neuroinflammation is a critical component of AD pathology. Tramiprosate has demonstrated anti-inflammatory effects in patients with mild cognitive impairment, suggesting a third pillar to its mechanism of action that complements its anti-amyloid and GABAergic activities.[3][9]

Part 2: Preclinical and Clinical Evidence

The therapeutic hypothesis for this compound is supported by extensive preclinical research and nuanced clinical trial data.

Preclinical Studies

In vivo studies using transgenic mouse models of Alzheimer's disease have consistently demonstrated the efficacy of Tramiprosate.

| Study Type | Model | Key Findings | Reference |

| In Vivo | AD Mouse Model | Reduced formation of oligomers and fibrillar amyloid plaques. | [3] |

| In Vivo | AD Mouse Model | Dose-dependent decrease in plasma Aβ levels. | [3] |

| In Vivo | AD Mouse Model | Reduction in both soluble and insoluble Aβ40 and Aβ42 levels in the brain. | [4] |

| In Vitro | Neuronal Cultures | Did not reverse Aβ-induced long-term potentiation (LTP) inhibition. | [3] |

| In Vitro | N/A | Shown to favor non-toxic tau polymerization into fibrillar aggregates. | [3] |

Clinical Trials and the APOE4 Connection

Tramiprosate was evaluated in large Phase III clinical trials for mild-to-moderate Alzheimer's disease but did not achieve its primary efficacy endpoints in the overall study population.[1][5] However, this apparent failure led to a pivotal discovery.

A pre-specified subgroup analysis revealed robust, sustained, and clinically meaningful cognitive and functional benefits specifically in patients who were homozygous for the apolipoprotein E4 (APOE4) allele.[5] This "APOE4 gene-dose effect" is attributed to the higher burden of amyloid pathology in these individuals, making them more responsive to an anti-aggregation agent like Tramiprosate.[4] These findings underscore the potential of Tramiprosate as a targeted therapy for this high-risk population.

Part 3: Pharmacokinetics, Metabolism, and Prodrug Development

Pharmacokinetic Profile and Metabolism

Tramiprosate is administered orally. In vivo, it undergoes metabolism, with its sole major metabolite identified as 3-sulfopropionic acid (3-SPA).[4][5] Interestingly, 3-SPA is an endogenous molecule found in the human brain and also possesses the ability to inhibit Aβ42 aggregation, potentially contributing to the overall therapeutic effect.[4][5]

ALZ-801: An Optimized Prodrug

To improve upon the pharmaceutical properties of Tramiprosate, a prodrug, ALZ-801, was developed.[6][8] ALZ-801 is designed to provide more consistent plasma levels and better gastrointestinal tolerability, thereby enhancing the delivery and efficacy of the active Tramiprosate molecule.[7][8] This development represents a significant step towards harnessing the full therapeutic potential identified in the APOE4/4 homozygous AD population.[7]

Part 4: Key Experimental Protocols

Validating the biological activity of compounds like this compound requires robust and reproducible experimental models.

In Vitro Aβ Aggregation Assay (Thioflavin T)

This is the foundational assay for screening and characterizing Aβ anti-aggregation agents.

-

Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of amyloid fibrils. The inhibition of this fluorescence increase over time indicates an anti-aggregation effect.

-

Methodology:

-

Preparation: Reconstitute synthetic Aβ42 peptide in a suitable solvent (e.g., hexafluoroisopropanol) and then dilute into an appropriate assay buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 10-20 µM.

-

Treatment: Aliquot the Aβ42 solution into a 96-well plate. Add this compound at various concentrations. Include a vehicle control (Aβ42 only) and a blank (buffer only).

-

Incubation: Add Thioflavin T to each well. Seal the plate and incubate at 37°C with intermittent shaking to promote fibrillization.

-

Measurement: Monitor the fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular intervals for 24-48 hours using a plate reader.

-

Analysis: Plot fluorescence intensity versus time. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

In Vivo Efficacy Study in an AD Mouse Model

This workflow is essential for evaluating the therapeutic potential in a complex biological system.

Caption: Workflow for an in vivo efficacy study of Tramiprosate.

Part 5: Safety and Adverse Effects

Across multiple clinical trials, Tramiprosate has demonstrated a favorable safety profile.[7] The most common adverse events are generally mild to moderate and include nausea, vomiting, and dizziness.[10] Importantly, unlike some other anti-amyloid therapies, treatment with Tramiprosate has not been associated with vasogenic edema.[1] While it is a sulfonamide, it is a non-antibiotic sulfonamide. The N4 aryl-amine group, which is primarily responsible for allergic reactions to sulfonamide antimicrobials, is absent in its structure, suggesting a lower risk of sulfa-related hypersensitivity reactions.[11]

Conclusion

This compound (Tramiprosate) stands as a significant molecule in the landscape of Alzheimer's disease research. Its primary biological activity—a unique "enveloping" mechanism that inhibits the crucial initial step of Aβ aggregation—is well-supported by robust molecular and preclinical data.[7][8] While initial clinical outcomes were mixed, the discovery of its profound efficacy in the genetically-defined APOE4/4 homozygous population has paved the way for a precision medicine approach to treating Alzheimer's disease.[4][5] The continued development of its prodrug, ALZ-801, promises to build upon this legacy, offering a potentially safe and effective oral therapy for a patient population with the highest unmet need. The journey of Tramiprosate from a broadly tested agent to a targeted therapeutic candidate provides invaluable insights for future drug development in neurodegeneration.

References

- 1. Homotaurine - Wikipedia [en.wikipedia.org]

- 2. New selection about medications for Alzheimer's disease – What’s Homotaurine? - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 3. A Review on Tramiprosate (Homotaurine) in Alzheimer's Disease and Other Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alzdiscovery.org [alzdiscovery.org]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Elucidating the Aβ42 Anti-Aggregation Mechanism of Action of Tramiprosate in Alzheimer’s Disease: Integrating Molecular Analytical Methods, Pharmacokinetic and Clinical Data | Semantic Scholar [semanticscholar.org]

- 7. drugtargetreview.com [drugtargetreview.com]

- 8. Published data reveals new mechanism to inhibit oligomers, key driver of Alzheimer's | EurekAlert! [eurekalert.org]

- 9. Homotaurine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 10. researchgate.net [researchgate.net]

- 11. dermnetnz.org [dermnetnz.org]

An In-depth Technical Guide to the Solubility Profile of 3-Aminopropane-1-sulfonamide

This guide provides a comprehensive technical overview of the solubility characteristics of 3-Aminopropane-1-sulfonamide, a compound of interest in contemporary pharmaceutical research. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the molecule's physicochemical properties, the critical factors influencing its solubility, and a robust experimental framework for its precise determination. In the absence of extensive publicly available quantitative solubility data for this compound at the time of this writing, this guide emphasizes the predictive principles and empirical methodologies required to establish a comprehensive solubility profile.

Introduction to this compound and its Significance

This compound belongs to the sulfonamide class of organic compounds, which are characterized by a sulfonyl group connected to an amine group.[1] Sulfonamides have a rich history in medicine, most notably as the first class of synthetic antimicrobial agents, and continue to be a cornerstone in the development of a wide array of therapeutic agents, including antibacterial, antiviral, and anticancer drugs.[1][2] The presence of both a primary amino group and a sulfonamide functional group in this compound suggests a molecule with interesting and potentially useful biological and physicochemical properties. A thorough understanding of its solubility is a critical first step in its journey through the drug discovery and development pipeline, as solubility directly impacts bioavailability, formulation strategies, and ultimately, therapeutic efficacy.

Physicochemical Properties of this compound

A molecule's solubility is intrinsically linked to its structural and physicochemical characteristics. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₃H₁₀N₂O₂S | [1][3] |

| Molecular Weight | 138.19 g/mol | [1] |

| Predicted LogP | -1.64 | [3] |

| Density | 1.3±0.1 g/cm³ | [3] |

| Boiling Point | 302.2±44.0 °C at 760 mmHg | [3] |

| Flash Point | 136.6±28.4 °C | [3] |

The predicted LogP (a measure of lipophilicity) of -1.64 suggests that this compound is a hydrophilic compound, indicating a preference for polar solvents over nonpolar ones.[3] This is a crucial piece of information for predicting its solubility behavior.

Key Factors Influencing the Solubility of this compound

The solubility of this compound is not a fixed value but is influenced by several environmental factors. Understanding these factors is key to both predicting and experimentally determining its solubility.

pH of the Solvent

The presence of a primary amino group (a basic functional group) means that the solubility of this compound is expected to be highly dependent on the pH of the aqueous solvent.[4][5][6] In acidic conditions (low pH), the amino group will be protonated to form a positively charged ammonium salt. This salt form is generally much more soluble in water than the neutral form of the molecule. Conversely, in basic conditions (high pH), the molecule will exist predominantly in its neutral, likely less soluble, form.

Solvent Polarity

Based on the principle of "like dissolves like," the polar nature of this compound, as suggested by its predicted LogP and the presence of polar functional groups (amino and sulfonamide), indicates that it will be more soluble in polar solvents.[4][5] Therefore, water, methanol, ethanol, and dimethyl sulfoxide (DMSO) are expected to be better solvents for this compound than nonpolar solvents like hexane or toluene. While the related compound, 3-Amino-1-propanesulfonic acid, is known to be soluble in DMSO, the specific concentration for this compound has not been determined.[][8]

Temperature

For most solid solutes, solubility increases with an increase in temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings. Therefore, it is anticipated that the solubility of this compound will be greater at higher temperatures.[4]

Experimental Determination of Solubility: A Validated Protocol

Given the lack of readily available quantitative data, a robust and validated experimental protocol is essential for any researcher working with this compound. The isothermal saturation method, followed by a suitable analytical technique like High-Performance Liquid Chromatography (HPLC), is a widely accepted and reliable approach.

Experimental Workflow Diagram

References

- 1. scbt.com [scbt.com]

- 2. US10857109B2 - Methods, compounds, compositions and vehicles for delivering 3-amino-1-propanesulfonic acid - Google Patents [patents.google.com]

- 3. This compound | CAS#:74494-51-2 | Chemsrc [chemsrc.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. benchchem.com [benchchem.com]

- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 8. 3-氨基-1-丙磺酸 97% | Sigma-Aldrich [sigmaaldrich.cn]

Spectroscopic Characterization of 3-Aminopropane-1-sulfonamide: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of the spectroscopic analysis of 3-Aminopropane-1-sulfonamide, a molecule of interest in medicinal chemistry and drug development. In the absence of comprehensive published experimental spectra for this specific compound, this document leverages established spectroscopic principles and data from structurally analogous molecules to present a robust, predicted spectroscopic profile. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the expected spectral characteristics and the methodologies for their acquisition. We will delve into Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy, providing not just data, but the scientific rationale underpinning the spectral interpretations.

Introduction: The Significance of this compound

This compound (C₃H₁₀N₂O₂S, Molecular Weight: 138.19 g/mol ) is a primary alkyl sulfonamide containing a terminal amino group. The sulfonamide functional group is a cornerstone in medicinal chemistry, famously associated with the sulfa class of antibiotics. The structural simplicity of this compound, combining the polar sulfonamide and a flexible aminopropyl chain, makes it a valuable building block in the synthesis of more complex pharmaceutical agents.

Accurate structural elucidation and purity assessment are paramount in the drug development pipeline. Spectroscopic analysis provides a non-destructive and highly informative means to achieve this. This guide will serve as a practical reference for the spectroscopic characterization of this molecule, enabling researchers to confirm its identity, assess its purity, and understand its chemical behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the carbon-hydrogen framework and deduce the connectivity of atoms.

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Based on the structure of this compound, we can predict the following signals. The prediction is based on established chemical shift principles and data from similar aliphatic amines and sulfonamides. For this prediction, a generic deuterated solvent like DMSO-d₆ is assumed, which can solvate the polar functional groups.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H₂N-CH₂ - (c) | ~ 2.8 - 3.0 | Triplet | 2H | Adjacent to a methylene group (-CH₂-) and the electron-withdrawing amino group. |

| -CH₂-CH₂ -CH₂- (b) | ~ 1.8 - 2.0 | Quintet | 2H | Situated between two other methylene groups, leading to complex splitting. |

| -CH₂ -SO₂NH₂ (a) | ~ 3.1 - 3.3 | Triplet | 2H | Adjacent to the strongly electron-withdrawing sulfonamide group. |

| -SO₂NH₂ | ~ 7.0 - 7.5 | Singlet (broad) | 2H | Protons on nitrogen often exhibit broad signals due to quadrupolar relaxation and exchange with trace water in the solvent. |

| H₂ N- | ~ 2.0 - 3.0 | Singlet (broad) | 2H | Similar to the sulfonamide protons, these amine protons are exchangeable and often appear as a broad singlet. |

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature. A standard pulse sequence for ¹H NMR is sufficient. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm).

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon (Label) | Predicted Chemical Shift (δ, ppm) | Rationale |

| H₂N-C H₂- (c) | ~ 38 - 42 | Aliphatic carbon attached to a nitrogen atom. |

| -CH₂-C H₂-CH₂- (b) | ~ 25 - 29 | Central aliphatic carbon, shielded relative to the carbons attached to heteroatoms. |

| -C H₂-SO₂NH₂ (a) | ~ 50 - 55 | Aliphatic carbon directly attached to the strongly electron-withdrawing sulfonyl group. |

Experimental Protocol for ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: A 100 MHz or higher (for a 400 MHz ¹H spectrometer) NMR spectrometer.

-

Data Acquisition: Employ a standard proton-decoupled ¹³C NMR pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the FID as described for ¹H NMR. Calibrate the chemical shift scale using the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Diagram 1: NMR Workflow

Caption: A generalized workflow for NMR analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted FT-IR Absorption Bands

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the amine and sulfonamide groups, the S=O bonds of the sulfonamide, and the C-H bonds of the alkyl chain.

Table 3: Predicted FT-IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Intensity |

| N-H (Amine) | Symmetric & Asymmetric Stretch | 3400 - 3250 | Medium |

| N-H (Sulfonamide) | Symmetric & Asymmetric Stretch | 3350 - 3150 | Medium |

| C-H (Alkyl) | Symmetric & Asymmetric Stretch | 2950 - 2850 | Medium-Strong |

| N-H | Scissoring (Bending) | 1650 - 1580 | Medium-Strong |

| S=O (Sulfonamide) | Asymmetric Stretch | 1350 - 1310 | Strong |

| S=O (Sulfonamide) | Symmetric Stretch | 1160 - 1140 | Strong |

| S-N (Sulfonamide) | Stretch | 950 - 900 | Medium |

Experimental Protocol for FT-IR

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

-

Instrumentation: A standard FT-IR spectrometer equipped with an ATR accessory or a sample press for KBr pellets.

-

Data Acquisition: Collect a background spectrum of the empty ATR crystal or a blank KBr pellet. Then, collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Diagram 2: FT-IR Workflow

Foreword: A Precautionary Approach to an Uncharacterized Compound

An In-depth Technical Guide to the Safety and Handling of 3-Aminopropane-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for this compound (CAS No. 74494-51-2). It must be stated at the outset that comprehensive, peer-reviewed toxicological data for this specific compound is not widely available in the public domain. Therefore, this document is constructed from the perspective of a Senior Application Scientist, synthesizing the limited available hazard classifications with a precautionary, first-principles analysis based on the compound's constituent functional groups: a primary alkyl amine and a sulfonamide. The protocols described herein are designed to be self-validating systems of safety, urging the user to treat the compound with a heightened level of caution appropriate for a substance with an incomplete safety profile.

Hazard Identification and Risk Analysis

Understanding the potential hazards is the cornerstone of safe laboratory practice. The risk profile for this compound is derived from its known hazard classifications and a structural-functional analysis.

Known Hazard Classification

Vendor-supplied information provides a baseline GHS classification for this compound.[1] These classifications are critical as they are based on available data, even if it is not extensively published.

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

These classifications suggest the compound is a moderate acute hazard, primarily acting as a potent irritant to all routes of exposure.

Structural Hazard Analysis: The Causality Behind the Risks

To build a robust safety protocol, we must understand why the compound exhibits these properties. This comes from analyzing its molecular structure.

-

Aminopropane Moiety: The H₂N(CH₂)₃- portion of the molecule is a primary alkyl amine. Lower aliphatic amines are well-understood to be irritants and corrosive.[2] Their basic nature can disrupt biological membranes, leading to the observed irritation of the skin, eyes, and respiratory tract.[3][4] The volatility of such small amines, even when part of a solid compound as dust, can contribute to respiratory irritation.[5]

-

Sulfonamide Moiety: The -SO₂(NH₂) group is famously associated with "sulfa allergies".[6] These are hypersensitivity reactions that can range from mild skin rashes to severe, life-threatening conditions.[7][8] While the most potent allergenic sulfonamides (antibiotics) possess an arylamine group that this compound lacks, the potential for sensitization from any novel sulfonamide cannot be dismissed.[6][9][10] Therefore, repeated or prolonged exposure should be avoided to minimize the risk of developing hypersensitivity.

Core Safety and Handling Protocols

Based on the identified risks, the following integrated protocols for engineering controls, personal protective equipment, and handling procedures are mandatory.

Engineering Controls

All work involving this compound solid or its solutions must be conducted within a certified chemical fume hood. This is the primary line of defense to prevent inhalation of dust or vapors, directly addressing the H335 respiratory hazard. The work area should be maintained under negative pressure relative to the surrounding laboratory space.

Personal Protective Equipment (PPE)

Due to the compound's irritant nature and sensitization potential, a comprehensive PPE ensemble is required. Do not handle this compound without the following protection:

-

Hand Protection: Double-gloving is recommended. Wear chemically resistant nitrile gloves as a minimum.[11] Ensure gloves are inspected before use and changed immediately upon contamination.

-

Eye and Face Protection: Chemical safety goggles are mandatory. Given the "serious eye irritation" classification, a face shield worn over the safety goggles is required whenever there is a risk of splashing or dust generation.[11][12]

-

Body Protection: A flame-resistant laboratory coat, fully buttoned, is required.[11] Ensure clothing worn underneath covers all exposed skin on the arms and legs.

-

Footwear: Fully enclosed, chemically resistant shoes must be worn. Perforated shoes or sandals are strictly forbidden in the laboratory.[13]

Prudent Handling Practices

-

Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust. Use spatulas and weighing papers gently. Do not pour the dry powder in a way that creates an airborne plume.

-

Incompatible Materials: Store and handle away from strong oxidizing agents and strong acids, as the amine group can react exothermically.[4]

-

Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Storage Requirements

Store this compound in a tightly sealed, clearly labeled container. The storage location should be a cool, dry, and well-ventilated area designated for chemical storage, away from incompatible materials.[1] A refrigerator is a suitable storage location.[1]

Emergency Procedures

A prepared response is essential for mitigating the impact of an accidental exposure or spill.

First Aid Measures

Immediate and decisive action is required following any exposure.

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Cleanup Protocol

For a small spill (<1 gram) of solid material in a controlled area (i.e., inside a fume hood), trained laboratory personnel may proceed with cleanup. For any larger spill, or any spill outside of a fume hood, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.

Step-by-Step Small Spill Cleanup:

-

Alert & Secure: Alert personnel in the immediate area. Ensure the fume hood sash is lowered to the appropriate working height.

-

Don PPE: Don the full PPE ensemble as described in Section 2.2.

-

Contain & Cover: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[14][15] Do not sweep the dry powder.

-

Collect: Carefully scoop the mixture into a designated, sealable hazardous waste container using non-sparking tools.[16][17]

-

Decontaminate: Wipe the spill area with a wet paper towel or sponge. Place all cleaning materials into the hazardous waste container.

-

Dispose & Report: Seal and label the waste container. Dispose of it through your institution's hazardous waste program. Report the incident to your supervisor and EHS office as required by institutional policy.

Waste Disposal

All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous chemical waste.[18]

-

Segregation: Collect waste in a dedicated, properly labeled, and sealed container. Do not mix with other waste streams, particularly acids or oxidizers.[19]

-

Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[20]

-

Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management program. Do not dispose of this chemical down the drain or in regular trash.[21]

Summary of Key Data

The following tables summarize the known identification and physical properties for this compound.

Table 1: Chemical Identification

| Identifier | Value | Source |

| Chemical Name | This compound | [1][22][23] |

| CAS Number | 74494-51-2 | [1][22][23] |

| Molecular Formula | C₃H₁₀N₂O₂S | [23] |

| Molecular Weight | 138.19 g/mol | [23] |

| InChI Key | SNGRYJSFEVUFBF-UHFFFAOYSA-N | [1] |

Table 2: Hazard Summary and Required Controls

| Hazard Type | GHS Code | Rationale / Required Control |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. Control: Prevent ingestion via strict hygiene. |

| Skin Irritation | H315 | Alkylamine functionality. Control: Wear nitrile gloves, lab coat. |

| Eye Irritation | H319 | Alkylamine functionality. Control: Wear chemical goggles & face shield. |

| Respiratory Irritation | H335 | Potential for dust/vapor. Control: Handle only in a chemical fume hood. |

| Sensitization | (Precaution) | Sulfonamide functionality. Control: Minimize exposure, use full PPE. |

References

- 1. This compound | 74494-51-2 [sigmaaldrich.com]

- 2. Appendix I - Hazards Of Functional Groups [ehs.cornell.edu]

- 3. Alkylamines: Hazard and Safety A Detail Guide by CloudSDS [cloudsds.com]

- 4. alkylamines.com [alkylamines.com]

- 5. Amines as occupational hazards for visual disturbance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 7. corumpharmacy.com [corumpharmacy.com]

- 8. Sulfonamide Allergies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dermnetnz.org [dermnetnz.org]

- 10. researchgate.net [researchgate.net]

- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 12. hazmatschool.com [hazmatschool.com]

- 13. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]

- 14. chemkleancorp.com [chemkleancorp.com]

- 15. acs.org [acs.org]

- 16. flinnsci.ca [flinnsci.ca]

- 17. ehs.utk.edu [ehs.utk.edu]